
Menisdaurilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menisdaurilide is a member of benzofurans.
Scientific Research Applications
Isolation and Structural Analysis
Menisdaurilide, a butenolide compound, has been identified in various plant sources. It was first isolated from the rhizome of Sinomenium acutum along with other closely related butenolides (Otsuka et al., 1993). Additionally, it is found in the hypocotyl of mangrove (Bruguiera gymnorrhiza), demonstrating anti-Hepatitis B virus activities (Yi et al., 2015).
Apoptosis-Inducing Activity
Menisdaurilide exhibits significant apoptosis-inducing activity in human tumor cell lines. Its occurrence in Dicentra spectabilis and its ability to induce apoptosis at specific concentrations have been studied, highlighting its potential in cancer research (McNulty et al., 2007).
Chemical Synthesis and Modification
Research has focused on the synthesis of menisdaurilide and its derivatives. The diastereoselective synthesis of allosecurinine and viroallosecurinine from menisdaurilide is a notable example, showcasing the compound's versatility in chemical transformations (Bardají et al., 2008). Preparation of menisdaurigenin and related compounds from menisdaurilide has also been explored, further demonstrating its chemical applicability (Shirakawa et al., 2018).
Anti-Inflammatory and Anti-Tumor Activities
Menisdaurilide has shown potential in anti-inflammatory and anti-tumor activities. A study on the stem bark of Bauhinia rufescens isolated menisdaurin and menisdaurilide, testing their effects as COX-2 inhibitors (Muhammad & Sirat, 2013). Furthermore, polysaccharides from the rhizome of Menispermum dauricum, including menisdaurilide, have been studied for their antitumor activities and mechanisms (Lin et al., 2013).
Pharmacokinetics and Bioactivity Analysis
Research on Menispermi Rhizoma, containing menisdaurilide, involves analyzing its chemical components in vitro and in vivo, contributing to understanding its pharmacokinetics and bioactivity (Wei et al., 2023).
properties
CAS RN |
67765-59-7 |
|---|---|
Product Name |
Menisdaurilide |
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(6S,7aR)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one |
InChI |
InChI=1S/C8H8O3/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-3,6-7,9H,4H2/t6-,7-/m1/s1 |
InChI Key |
RAXNUTINVDSFEU-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@@H](C=CC2=CC(=O)O[C@@H]21)O |
SMILES |
C1C(C=CC2=CC(=O)OC21)O |
Canonical SMILES |
C1C(C=CC2=CC(=O)OC21)O |
Other CAS RN |
67765-59-7 |
synonyms |
menisdaurilide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





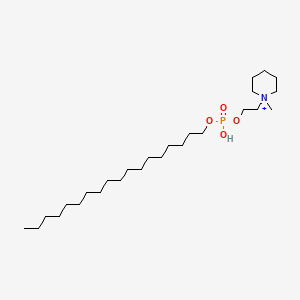

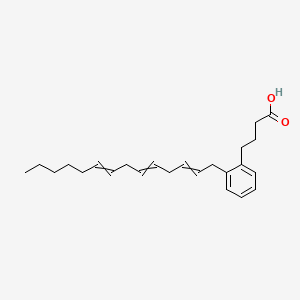
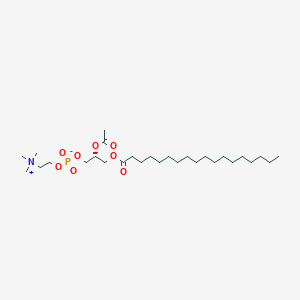
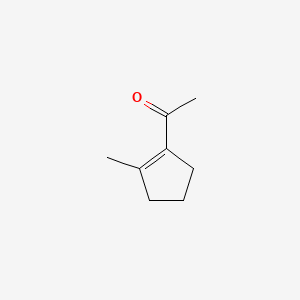
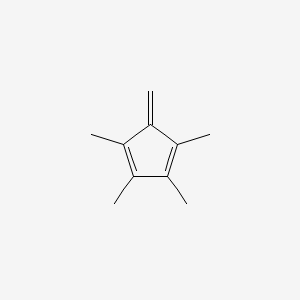
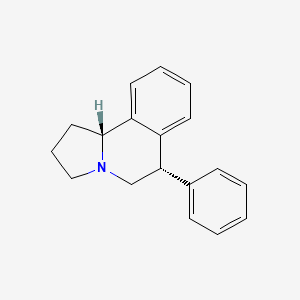
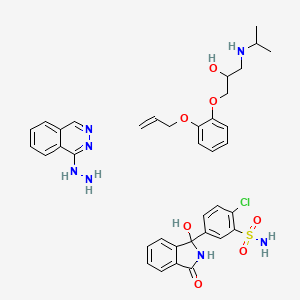

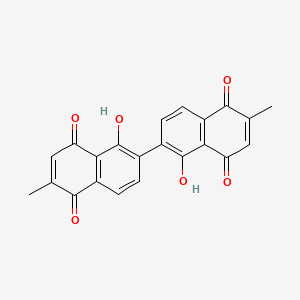
![Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester](/img/structure/B1221648.png)
